molecular formula C11H11BrF2N2 B12065787 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine

Cat. No.: B12065787
M. Wt: 289.12 g/mol
InChI Key: MFSGKLFOMIYBCK-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine is a synthetic compound that belongs to the indole class of organic compounds. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes a bromine atom, a difluoromethyl group, and a dimethylamine group attached to an indole core, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of strong bases, solvents like ethanol, and reflux conditions to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine include other indole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the difluoromethyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H11BrF2N2

Molecular Weight

289.12 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-N,N-dimethyl-1H-indol-2-amine

InChI

InChI=1S/C11H11BrF2N2/c1-16(2)11-9(10(13)14)7-4-3-6(12)5-8(7)15-11/h3-5,10,15H,1-2H3

InChI Key

MFSGKLFOMIYBCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C2=C(N1)C=C(C=C2)Br)C(F)F

Origin of Product

United States

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